![molecular formula C16H12N2O4 B2796175 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 301194-53-6](/img/structure/B2796175.png)
6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis process .Molecular Structure Analysis
This involves the use of various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound. It can provide information about the connectivity of atoms, the presence of functional groups, and the overall 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the yield of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and other relevant properties .Scientific Research Applications
Structural and Spectral Analysis
- Analysis of Vibrational Spectra and Molecular Structure : The structural, topological, and vibrational properties of benzoxazin derivatives were studied using FTIR and FT-Raman spectra combined with DFT calculations. These studies aid in understanding the effects of different substituents on the stability and reactivity of the compounds (Castillo et al., 2017).
Molecular Reactivity and Interaction
- Active Site-Directed Reagents for Enzymes : A structural analog of p-nitrophenyl dimethylcarbamate was investigated for its ability to label enzymes with a chromophoric reporter group, illustrating the compound's utility in studying enzyme activities and interactions (Kitson & Freeman, 1993).
Material Science and Polymer Chemistry
- Curing Reactions in Polymer Chemistry : Research into the curing reaction of 3-aryl substituted benzoxazines provides insights into polymer cross-linking mechanisms, contributing to the development of high-performance polymers and coatings (Hayakawa et al., 2000).
Luminescence and Sensing Applications
- Organic Luminophores : Studies on the crystal structure and luminescent properties of benzoxazine derivatives offer pathways for designing new organic luminophores with potential applications in sensing and imaging technologies (Utenyshev et al., 2001).
Safety and Hazards
properties
IUPAC Name |
6,8-dimethyl-2-(3-nitrophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-6-10(2)14-13(7-9)16(19)22-15(17-14)11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENYNSFDFMJSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one |
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